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Picogreen Assay Technical Support Center
Welcome to the technical support center for the PicoGreen dsDNA quantification assay. This

guide is designed for researchers, scientists, and drug development professionals to

troubleshoot common issues and provide clear protocols for accurate and reproducible results.

Frequently Asked Questions (FAQs) &
Troubleshooting
Here we address common problems encountered during the PicoGreen assay, focusing on

why your standard curve might not be linear and how to resolve it.

Q1: My PicoGreen standard curve is not linear. What are the most common causes?

A non-linear standard curve in a PicoGreen assay can be attributed to several factors, ranging

from procedural errors to reagent issues. The most frequent culprits include:

Pipetting and Dilution Errors: Inaccurate serial dilutions of the DNA standard are a primary

source of non-linearity. Small errors in pipetting, especially with concentrated stock solutions,

can propagate through the dilution series.

Incorrect Blanking: A high fluorescence reading in the blank (0 ng/mL DNA) can compress

the dynamic range of the assay and affect the linearity. This can be caused by contaminated

TE buffer or plates.[1]
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Reagent Degradation: The PicoGreen reagent is sensitive to light and should be protected

from photobleaching.[2][3] Improper storage or repeated freeze-thaw cycles of the reagent

can also lead to reduced performance.[1]

Assay Range Exceeded: The PicoGreen assay has a defined linear range. If the

concentration of your standards or samples exceeds this range, the curve will plateau at the

higher concentrations, a phenomenon known as saturation.[1]

Contaminants in Samples or Standards: Certain compounds commonly found in nucleic acid

preparations can interfere with the assay and affect the fluorescence signal, leading to a

non-linear response.[2][4]

Inadequate Mixing: Thorough mixing of the DNA standard/sample with the PicoGreen
reagent is crucial for a uniform reaction.[5]

Incorrect Incubation Time: The incubation time after adding the PicoGreen reagent should

be consistent and within the recommended range (typically 2-5 minutes) to allow the dye to

bind to the dsDNA.[6]

Q2: I have a high background fluorescence in my blank well. What should I do?

High background fluorescence can significantly impact the accuracy and linearity of your

standard curve. Here’s how to troubleshoot this issue:

Use Nuclease-Free and Clean Labware: Ensure that the microplates, pipette tips, and tubes

are certified nuclease-free and have low fluorescence background.[7] Black, opaque-walled

plates are recommended to minimize well-to-well crosstalk and background fluorescence.[4]

[8]

Check Your TE Buffer: The TE buffer used to dilute the PicoGreen reagent and the DNA

standards must be free of contaminating nucleic acids.[3][6] Use a fresh, high-quality,

nuclease-free TE buffer.

Protect the PicoGreen Reagent from Light: The PicoGreen dye is susceptible to

photodegradation, which can increase background fluorescence.[2][8] Always store the

reagent in the dark and protect the working solution from light by covering it with foil.[2][3]

Prepare the working solution fresh for each experiment.[7]
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Q3: My R-squared (R²) value is low. How can I improve it?

A low R² value (typically <0.99) indicates a poor fit of the data to a linear model.[9][10] To

improve the R² value:

Review Your Pipetting Technique: Ensure accurate and consistent pipetting, especially when

preparing the serial dilutions for the standard curve. Use calibrated pipettes and low-

retention tips.

Prepare Fresh Standards: Always prepare a fresh standard curve for each assay.[7] Do not

reuse old standard dilutions.

Increase the Number of Standard Points: Using more data points in your standard curve,

especially at the lower concentrations, can improve the accuracy of the linear regression.[7]

Ensure Proper Mixing: After adding the PicoGreen reagent, mix the contents of the wells

thoroughly by pipetting up and down several times.[8]

Check for Outliers: Visually inspect your standard curve plot. A single outlier can significantly

lower the R² value. If an outlier is identified, consider re-running that standard or removing it

from the analysis if justified.[9]

Q4: Can contaminants in my DNA sample affect the PicoGreen assay?

Yes, certain substances can interfere with the PicoGreen assay, although it is generally robust.

[2] The signal intensity may be affected, which can impact the linearity and accuracy of your

results.[6]
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Contaminant Effect on PicoGreen Signal Mitigation Strategy

Salts (e.g., NaCl, MgCl₂)
Can decrease the fluorescent

signal.[4]

Prepare standards in a buffer

with a similar salt

concentration to your samples.

[2][3]

Detergents (e.g., SDS)
Can interfere with the assay.

[11]

Dilute the sample to reduce

the detergent concentration.[6]

Proteins

Generally have minimal effect,

but high concentrations can

interfere.[2][7]

If samples are proteinaceous,

consider a purification step.

Treat standards similarly to

samples.[3]

Single-stranded DNA (ssDNA)

and RNA

PicoGreen is highly selective

for dsDNA, but high

concentrations of ssDNA or

RNA can contribute to the

signal.[2][6]

If significant ssDNA or RNA is

present, consider treating

samples with nucleases.[6]

Intercalating Drugs

Compounds that bind to DNA

can compete with PicoGreen,

altering the fluorescence.[11]

Be aware of any potential

intercalating agents in your

samples and consider their

impact on the results.

Table 1: Effects of Common Contaminants on the PicoGreen Assay.

Experimental Protocols
Protocol 1: Preparation of PicoGreen Working Solution

Allow the concentrated PicoGreen reagent (typically supplied in DMSO) to equilibrate to

room temperature before opening.[3]

On the day of the experiment, prepare a 1:200 dilution of the concentrated reagent in 1X TE

buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).[2][7]

Use a plastic container for the dilution, as the reagent may adsorb to glass surfaces.[2]
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Protect the working solution from light by wrapping the container in aluminum foil or placing it

in the dark.[3][8]

Use the working solution within a few hours of preparation for best results.[2][7]

Protocol 2: Preparation of a dsDNA Standard Curve

Prepare a DNA Stock Solution: Start with a high-quality, purified dsDNA standard of known

concentration. A common choice is lambda DNA or calf thymus DNA.[2][6] Prepare a working

stock solution (e.g., 2 µg/mL) in 1X TE buffer.[6]

Perform Serial Dilutions: Create a series of standards by serially diluting the working stock

solution. It is crucial to pipette accurately and mix thoroughly at each step.

Standard
Volume of 2 µg/mL
DNA Stock (µL)

Volume of 1X TE
Buffer (µL)

Final DNA
Concentration
(ng/mL)

1 50 50 1000

2 25 75 500

3 10 90 200

4 5 95 100

5 2.5 97.5 50

6 1 99 20

7 0.5 99.5 10

Blank 0 100 0

Table 2: Example Dilution Series for a High-Range Standard Curve.
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Caption: A typical experimental workflow for the PicoGreen dsDNA quantification assay.
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Caption: A troubleshooting decision tree for a non-linear PicoGreen standard curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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